molecular formula C26H25F2N7O B12472107 N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)alaninamide

N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)alaninamide

Cat. No.: B12472107
M. Wt: 489.5 g/mol
InChI Key: PEUDOZXARXYKOJ-UHFFFAOYSA-N
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Description

N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)alaninamide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with fluorophenyl and dimethylphenyl groups

Properties

Molecular Formula

C26H25F2N7O

Molecular Weight

489.5 g/mol

IUPAC Name

2-[[4,6-bis(2-fluoroanilino)-1,3,5-triazin-2-yl]amino]-N-(2,4-dimethylphenyl)propanamide

InChI

InChI=1S/C26H25F2N7O/c1-15-12-13-20(16(2)14-15)30-23(36)17(3)29-24-33-25(31-21-10-6-4-8-18(21)27)35-26(34-24)32-22-11-7-5-9-19(22)28/h4-14,17H,1-3H3,(H,30,36)(H3,29,31,32,33,34,35)

InChI Key

PEUDOZXARXYKOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(C)NC2=NC(=NC(=N2)NC3=CC=CC=C3F)NC4=CC=CC=C4F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)alaninamide typically involves multiple steps. One common method includes the reaction of 4,6-dichloro-1,3,5-triazine with 2-fluoroaniline to form 4,6-bis(2-fluorophenylamino)-1,3,5-triazine. This intermediate is then reacted with N-(2,4-dimethylphenyl)alaninamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)alaninamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The triazine ring allows for nucleophilic substitution reactions, where different substituents can replace the existing groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazine derivatives.

Scientific Research Applications

N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)alaninamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which N2-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)alaninamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triazine ring and its substituents can bind to active sites, modulating the activity of these targets. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades .

Comparison with Similar Compounds

Similar Compounds

    4,6-diphenyl-1,3,5-triazine: Similar triazine structure but with different substituents.

    2,4-diamino-6-(2-fluorophenyl)-1,3,5-triazine: Contains amino groups instead of the alaninamide moiety.

    N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine: Another triazine derivative with different functional groups.

Uniqueness

N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)alaninamide stands out due to its specific combination of fluorophenyl and dimethylphenyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

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